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nitrophenol

CAS No.: 1932416-35-7

Cat. No.: B2760003

Get Quote

Executive Summary

In the landscape of modern drug development, enantiopure intermediates are the cornerstone
of targeted pharmacotherapy. The compound 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS:
1932416-35-7) serves as a highly specialized chiral building block. Primarily utilized in the
synthesis of advanced adrenergic agonists and targeted kinase inhibitors, this molecule
provides the critical (1R)-stereocenter required for optimal hydrogen-bonding interactions within
biological target receptors. This whitepaper details the physicochemical profiling, mechanistic
synthesis, and self-validating protocols required to handle and process this intermediate with
uncompromising scientific integrity.

Physicochemical Profiling & Structural Significance

The structural architecture of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol features a phenolic core,
an ortho-nitro electron-withdrawing group, and a para-substituted chiral hydroxyethyl moiety.
This specific arrangement allows for orthogonal reactivity during downstream API assembly.
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Property Value Source Verification

4-[(1R)-1-Hydroxyethyl]-2-
Chemical Name [(1R)-1-Hydroxyethyl]

nitrophenol
CAS Registry Number 1932416-35-7 1]
Molecular Weight 183.16 g/mol
Molecular Formula C8HONO4 2]
] ) Derived via Asymmetric
Stereochemistry (1R)-enantiomer )
Synthesis
Physical Form Solid / Powder

Mechanistic Causality in Chiral Synthesis

To achieve the required (1R) configuration, the precursor 4-acetyl-2-nitrophenol must undergo
highly controlled reduction. Traditional non-selective reductions yield a racemic mixture,
necessitating low-yield chiral resolution. Instead, we employ Asymmetric Transfer
Hydrogenation (ATH) using a Ru(ll)-TsDPEN catalyst.

The Causality of Catalyst Selection: The Ru(ll)-TsDPEN catalyst is explicitly chosen over
standard Pd/C or NaBH4 systems because it is strictly chemoselective. Standard
hydrogenation would indiscriminately reduce the highly reactive ortho-nitro group into an
amine, triggering premature polymerization or unwanted side reactions. The Ru-based ATH
system exclusively targets the ketone. Furthermore, the steric bulk of the (S,S)-ligand on the
ruthenium center forms a rigid transition state, forcing the hydride (donated by formic acid) to
attack exclusively from the Re-face of the carbonyl, yielding the (1R)-alcohol with >98%
enantiomeric excess (ee).
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Caption: Workflow for the asymmetric synthesis and self-validating QC of the (1R) chiral
intermediate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate hard
"stop-go" checkpoints ensuring that downstream failures are preemptively eliminated.
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Protocol 1: Chemoselective Asymmetric Transfer
Hydrogenation (ATH)

o Step 1: Substrate Preparation. Dissolve 10.0 g of 4-acetyl-2-nitrophenol in 100 mL of
anhydrous dichloromethane.

o Causality: Anhydrous conditions are mandatory. Trace water molecules will competitively
coordinate with the Ru(ll) metal center, displacing the chiral ligand and drastically
depressing the enantioselectivity of the reduction.

» Step 2: Catalyst Activation. Add 0.5 mol% of RuCl, followed by an azeotropic mixture of
formic acid and triethylamine (5:2 molar ratio). Stir at 30°C.

o Causality: The formic acid/triethylamine azeotrope serves as a controlled hydride source.
The 5:2 ratio buffers the reaction pH, preventing the degradation of the nitro group while
ensuring continuous hydride turnover.

o Step 3: Self-Validating QC Checkpoint. After 12 hours, withdraw a 50 pL aliquot. Quench with
100 pL of deionized water, extract with ethyl acetate, and analyze via Thin Layer
Chromatography (TLC) (Hexanes:EtOAc 7:3).

o Validation Logic: Proceed to Step 4 ONLY IF the starting material spot (Rf ~0.55) is
completely absent under UV light (254 nm). If residual starting material is detected, the
catalytic cycle has stalled; add an additional 0.1 mol% of catalyst and stir for 2 hours
before re-evaluating.

o Step 4: Isolation. Wash the organic phase with saturated aqueous NaHCO3 (3 x 50 mL) to
neutralize residual formic acid, dry over anhydrous Na2S0O4, and concentrate under reduced
pressure to yield the solid product.

Protocol 2: Chiral HPLC Validation

e Step 1: Sample Preparation. Dissolve 5.0 mg of the isolated product in 5.0 mL of HPLC-
grade Isopropanol:Hexane (1:9 v/v).

o Step 2: Chromatographic Separation. Inject 10 pL onto a Chiralcel OD-H column (250 mm x
4.6 mm, 5 um). Run an isocratic elution using Hexane:lsopropanol (90:10) at 1.0 mL/min.
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Monitor UV absorbance at 254 nm.

o Causality: The amylose-based stationary phase features chiral grooves. The (1R)-
enantiomer forms an optimal hydrogen-bonding network with the carbamate linkages of
the stationary phase, resulting in a longer retention time compared to the distomer (1S)-
enantiomer.

o Step 3: Self-Validating QC Checkpoint. Integrate the area under the curve (AUC) for the (1S)
peak (approx. RT 11.5 min) and the (1R) peak (approx. RT 14.2 min).

o Validation Logic: The batch is certified for downstream API synthesis ONLY IF the
calculated ee is = 98.0%. If the ee is < 98.0%, the batch fails validation and must be
subjected to chiral recrystallization from hot toluene.

Downstream API Integration Pipeline

Once the enantiopurity of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is validated, it transitions
into the API assembly phase. The critical next step is the chemoselective reduction of the nitro
group to an amine, yielding 2-amino-4-[(1R)-1-hydroxyethyl]phenol.

Causality in Downstream Processing: This transformation is typically achieved via catalytic
hydrogenation using Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm).
Mild conditions are strictly enforced to prevent the hydrogenolysis (cleavage) of the benzylic
hydroxyl group. Because the resulting aminophenol is highly susceptible to atmospheric
oxidation, it is immediately subjected to cyclization or coupling reactions (e.g., forming
benzoxazine derivatives) to lock the pharmacophore into its stable, final API architecture.
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Caption: Downstream processing pipeline from the (1R) chiral precursor to the final
enantiopure API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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